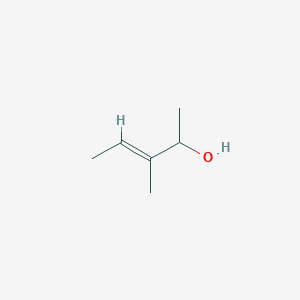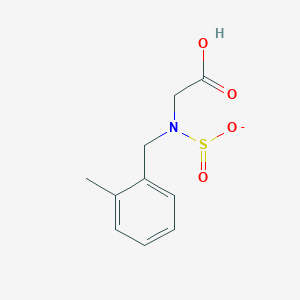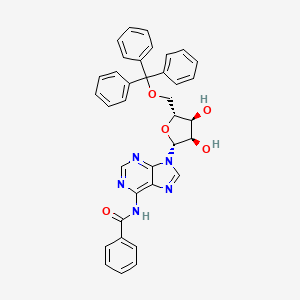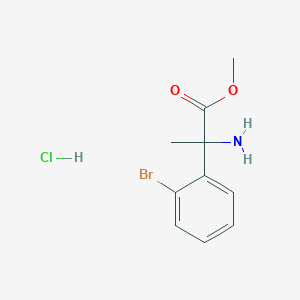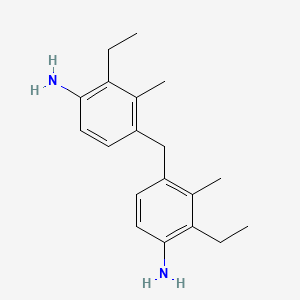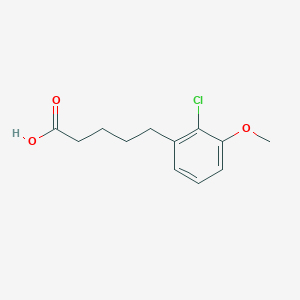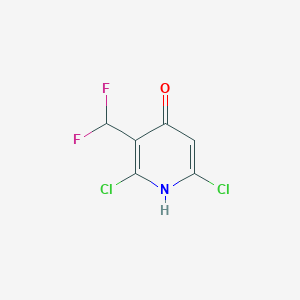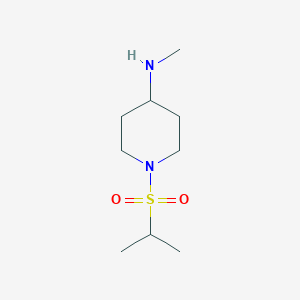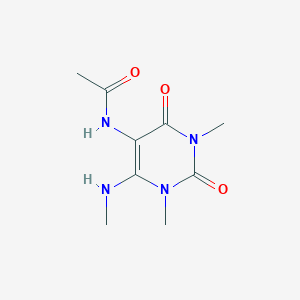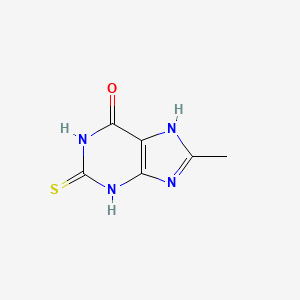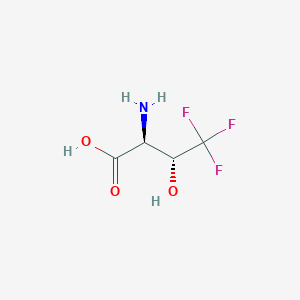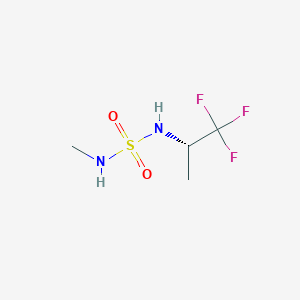
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide is a chiral compound with a unique structure that includes a trifluoromethyl group and a sulfamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide typically involves the reaction of a suitable amine with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoromethyl sulfonamide as a starting material, which is then reacted with an appropriate chiral amine to yield the desired product. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the sulfamide moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-1,1,1-trifluoro-2-propylamine
- N-Methyl-1,1,1-trifluoro-2-propylsulfonamide
Uniqueness
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide is unique due to its chiral nature and the presence of both a trifluoromethyl group and a sulfamide moiety
Eigenschaften
Molekularformel |
C4H9F3N2O2S |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(2S)-1,1,1-trifluoro-N-(methylsulfamoyl)propan-2-amine |
InChI |
InChI=1S/C4H9F3N2O2S/c1-3(4(5,6)7)9-12(10,11)8-2/h3,8-9H,1-2H3/t3-/m0/s1 |
InChI-Schlüssel |
YAOAOPPXYHQOTD-VKHMYHEASA-N |
Isomerische SMILES |
C[C@@H](C(F)(F)F)NS(=O)(=O)NC |
Kanonische SMILES |
CC(C(F)(F)F)NS(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


